5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine
Description
Properties
IUPAC Name |
5-(1-aminoethyl)-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-4-14(5-2)11-7-6-10(8-13-11)9(3)12/h6-9H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCZWXSAKIDFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine, a nitrogen-containing heterocyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molar mass of approximately 193.29 g/mol. Its structure features a pyridine ring substituted with an aminoethyl group and diethyl groups, which contribute to its biological activity by enhancing solubility and bioavailability .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar to other pyridine derivatives, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against various pathogens. This activity is often linked to the ability of nitrogen-containing heterocycles to interact with microbial cell membranes or inhibit essential microbial enzymes .
In Vitro Studies
- Antiproliferative Activity : Research indicates that derivatives of pyridine, including this compound, exhibit varying degrees of antiproliferative effects on cancer cell lines. For instance, compounds structurally related to this amine have shown moderate inhibition against breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines .
- Neuroprotective Effects : In models of neurodegeneration, similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating conditions like Alzheimer's disease .
Pharmacological Profiles
A summary of the biological activities associated with this compound and related compounds is presented in the table below:
Future Directions
Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure affect biological activity can lead to the design of more potent derivatives.
- In Vivo Studies : Animal models will be essential to evaluate the therapeutic potential and safety profile of this compound in real biological systems.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be necessary to assess efficacy and safety in humans.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of pyridine derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₁₁H₂₀N₃).
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The aminoethyl group in the target compound likely increases solubility and nucleophilicity, contrasting with the electron-withdrawing nitro group in N,N-diethyl-5-nitropyridin-2-amine, which may enhance electrophilic substitution reactivity .
- Biological Activity: AB-7, a structurally complex analog, demonstrates anti-tubercular efficacy, suggesting that bulky substituents (e.g., quinoline-methoxy groups) can enhance target specificity .
- Aromatic vs.
Q & A
Q. What are the key synthetic strategies for preparing 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves functionalizing a pyridine core. A plausible route includes:
- Step 1 : Introduce the diethylamine group at the pyridine C2 position via nucleophilic substitution using a halogenated pyridine precursor (e.g., 2-chloropyridine) and diethylamine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Attach the 1-aminoethyl group at the C5 position through reductive amination. For example, react a ketone intermediate (e.g., 5-acetylpyridine derivative) with ammonia or ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts like over-alkylated species .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing with analogous pyridine derivatives. The diethylamine group at C2 shows characteristic triplet signals for CH2 groups (~δ 2.5–3.0 ppm) and a quartet for the N–CH2– group. The 1-aminoethyl substituent at C5 will display a multiplet for the ethyl chain (δ 1.2–1.5 ppm for CH3 and δ 2.6–3.1 ppm for NH–CH2–) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching the molecular formula. Fragmentation patterns (e.g., loss of diethylamine or aminoethyl groups) validate substituent positions .
Advanced Research Questions
Q. How does the compound’s conformational flexibility impact its coordination chemistry with transition metals?
- Methodological Answer :
- Structural Analysis : Use X-ray crystallography to determine bond angles and torsion angles (e.g., C–N–C in the aminoethyl group). Compare with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify energetically favorable conformers .
- Coordination Studies : React the compound with metal salts (e.g., CuCl2, Fe(acac)3) in anhydrous THF. Characterize complexes via UV-Vis (d-d transitions) and EPR (for paramagnetic metals). The pyridine nitrogen and aminoethyl group act as bidentate ligands, forming 5-membered chelate rings .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. crystallography)?
- Methodological Answer :
- Case Study : If DFT predicts a planar aminoethyl group but X-ray shows a twisted conformation:
- Step 1 : Validate computational parameters (e.g., solvent effects, dispersion corrections). Re-run DFT with implicit solvation (e.g., SMD model) .
- Step 2 : Analyze crystal packing forces (e.g., hydrogen bonds, π-π stacking) that may distort the gas-phase-optimized structure .
- Resolution : Use QTAIM (Quantum Theory of Atoms in Molecules) to evaluate non-covalent interactions in the crystal lattice .
Q. What strategies mitigate racemization during enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Pool Approach : Start with enantiopure precursors (e.g., L-alanine for the aminoethyl group) to avoid racemization .
- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor one enantiomer .
- Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
